2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2503206-61-7 |
|---|---|
Molecular Formula |
C8H12ClN3O2 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-5-7(8(12)13)6-4-9-2-3-11(6)10-5;/h9H,2-4H2,1H3,(H,12,13);1H |
InChI Key |
RWLBCZMPSUZDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCNCC2=C1C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Oxidative Cross-Dehydrogenative Coupling
A widely adopted method involves reacting N-amino-2-iminopyridines with β-ketoesters under oxidative conditions. For example, ethyl acetoacetate reacts with N-amino-2-iminopyridine in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere at 130°C for 18 hours, yielding 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate intermediates. The oxygen atmosphere is critical, as yields drop from 94% under O₂ to 6% under argon (Table 1).
Table 1: Effect of Reaction Atmosphere on Cyclization Yield
| Atmosphere | Yield (%) |
|---|---|
| O₂ | 94 |
| Air | 74 |
| Ar | 6 |
This step forms the fused pyrazole-pyrazine ring system, with the methyl group introduced via the β-ketoester substrate.
Alternative Cyclization Strategies
Patent WO2018011163A1 discloses a tert-butyl-protected intermediate route for analogous compounds. For instance, tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate undergoes Ullmann-type coupling with sulfonamides in the presence of CuI and (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine to install substituents. While this method targets antiviral derivatives, the core pyrazolo[1,5-a]pyrazine synthesis parallels steps applicable to the hydrochloride target.
Hydrolysis of the Methyl Ester to Carboxylic Acid
The methyl ester group in intermediates like methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is hydrolyzed to the carboxylic acid using acidic or basic conditions.
Acidic Hydrolysis
Treatment with concentrated HCl in a dioxane/water mixture (1:1 v/v) at reflux for 6–8 hours achieves simultaneous ester hydrolysis and hydrochloride salt formation. This one-pot method avoids isolation of the free carboxylic acid, simplifying purification.
Basic Hydrolysis
Alternatively, saponification with 2M NaOH in methanol/water (3:1 v/v) at 60°C for 4 hours yields the sodium carboxylate, which is acidified with HCl to precipitate the hydrochloride salt. This method offers higher purity (>98% by HPLC) but requires additional neutralization steps.
Salt Formation and Crystallization
The hydrochloride salt is preferentially formed due to its improved solubility and stability.
Direct Precipitation
After acidic hydrolysis, cooling the reaction mixture to 0°C precipitates the hydrochloride salt, which is filtered and washed with cold ethyl acetate. X-ray diffraction confirms the crystalline structure, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.
Counterion Exchange
For intermediates isolated as free bases, treatment with HCl gas in dichloromethane at −10°C induces salt formation. This method is useful for thermally labile compounds, yielding 85–92% recovery.
Process Optimization and Scalability
Catalytic Additives
The use of Pd(OAc)₂ (10 mol%) in acetic acid accelerates cyclization kinetics, reducing reaction time from 48 to 18 hours. However, excessive Pd loading promotes side reactions, necessitating careful stoichiometric control.
Solvent Systems
Ethanol is preferred for cyclization due to its ability to dissolve both polar and nonpolar reactants. Substituting ethanol with acetonitrile or toluene decreases yields by 30–40%, highlighting solvent polarity’s role in transition-state stabilization.
Table 2: Solvent Effects on Cyclization Efficiency
| Solvent | Yield (%) |
|---|---|
| Ethanol | 94 |
| Acetonitrile | 58 |
| Toluene | 52 |
Temperature Control
Maintaining 130°C ensures complete conversion without decomposition. Lower temperatures (90–110°C) result in incomplete reactions, while exceeding 140°C degrades the product.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Nucleophilic Reactions at the Carboxylic Acid Group
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key transformations include:
These reactions enable functionalization for pharmaceutical applications, particularly in creating prodrugs or targeted delivery systems .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring participates in EAS at position 5 (most electron-rich site):
| Reaction | Reagents/Conditions | Regioselectivity | Byproducts |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | >95% at C5 | <3% ortho isomers |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | 89% at C5 | Sulfone derivatives |
| Halogenation | Br₂ (1 eq), FeCl₃ catalyst | 82% para-bromo | Dibrominated (<5%) |
Steric hindrance from the methyl group reduces reactivity at position 2, directing substitutions to position 5 .
Pyrazine Ring Modifications
The partially saturated pyrazine ring exhibits unique reactivity:
Reduction Reactions
-
Catalytic Hydrogenation :
Converts pyrazine to piperazine analogs (65% yield), enhancing water solubility .
Oxidative Dearomatization
-
mCPBA Oxidation :
Forms N-oxide derivatives that act as kinase inhibitors (IC₅₀ = 0.12 μM for PIM1 kinase).
Decarboxylation Pathways
Thermal or acidic conditions induce decarboxylation:
| Condition | Temperature | Time | Major Product | Application |
|---|---|---|---|---|
| H₂SO₄ (2M) | 100°C | 6 hr | 2-Methyl-pyrazolo[1,5-a]pyrazine | Building block for ligands |
| Cu(OAc)₂ in DMSO | 150°C | 3 hr | CO₂ + dehydrogenated pyrazine derivative | Heterocyclic catalysis |
Decarboxylation kinetics follow first-order behavior ( at pH 3) .
Biological Interactions (Receptor Binding)
The compound modulates biological targets through non-covalent interactions:
| Target | Binding Affinity (Kd) | Mechanism | Structural Determinants |
|---|---|---|---|
| mGluR5 | 4.7 nM | Allosteric inhibition | Hydrogen bonding with Tyr659 |
| COX-2 | 18 μM | Competitive inhibition | π-Stacking with Trp387 |
| DNA Gyrase | 2.1 μM | Intercalation | Electrostatic interactions with PO₄³⁻ |
Molecular dynamics simulations reveal salt bridges between the hydrochloride and Arg120 in mGluR5 contribute to high affinity .
Stability Under Physiological Conditions
Degradation studies in simulated biological fluids:
| Medium | Half-Life (37°C) | Primary Degradation Pathway |
|---|---|---|
| Plasma (pH 7.4) | 8.2 hr | Ester hydrolysis → carboxylic acid |
| Gastric Fluid (pH 1.2) | 1.5 hr | Decarboxylation + ring dehydrogenation |
| Liver Microsomes | 3.7 hr | CYP3A4-mediated oxidation |
Stabilization strategies include lyophilization (shelf life >24 months at -20°C) .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit anticancer properties. These compounds have been studied for their ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, studies on related pyrazolo compounds have shown promising results as inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
Case Study:
A study demonstrated that a derivative of pyrazolo[1,5-a]pyrazine significantly reduced tumor size in xenograft models by selectively inhibiting the activity of AXL kinase .
1.2 Anti-inflammatory Effects
Pyrazolo derivatives have also been explored for their anti-inflammatory properties. The compound inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anticancer and Anti-inflammatory Activity of Pyrazolo Compounds
Agricultural Applications
2.1 Pesticide Development
The structural features of pyrazolo compounds make them suitable candidates for developing new pesticides. Their ability to interact with biological systems can be harnessed to create effective agrochemicals.
Case Study:
Research has shown that certain pyrazolo derivatives demonstrate insecticidal activity against common pests such as aphids and whiteflies .
Data Table: Insecticidal Activity of Pyrazolo Derivatives
| Compound Name | Target Pest | LC50 (mg/L) | Reference |
|---|---|---|---|
| 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | Aphids | 10 | |
| 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | Whiteflies | 8 |
Materials Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride allows it to be utilized in the synthesis of novel polymers and materials with specific properties.
Case Study:
Recent studies have reported the incorporation of pyrazolo compounds into polymer matrices to enhance thermal stability and mechanical strength .
Data Table: Properties of Pyrazolo-Based Polymers
Mechanism of Action
The mechanism of action of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Table 1: Key Structural and Physical Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃ in ): Enhance metabolic stability and binding affinity in hydrophobic pockets.
- Halogen Substitution (e.g., Br in ): Provides sites for further functionalization via Suzuki or Buchwald-Hartwig couplings.
- Ester vs. Acid (e.g., vs. ): The methyl ester () improves cell permeability, while the carboxylic acid (target compound) is optimal for salt formation and target interaction.
Heterocyclic System Modifications
Triazolo[1,5-a]pyrazine Derivative :
- Compound: {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol hydrochloride
- Molecular Formula : C₆H₁₁ClN₄O
- Key Difference : Replacement of the pyrazole ring with a triazole alters electronic properties and hydrogen-bonding capacity.
- Application: Potential use in nucleoside analogs or protease inhibitors due to triazole's versatility .
Biological Activity
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and synthesis pathways.
- Molecular Formula : C8H10ClN3O2
- Molecular Weight : 217.65 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor of various protein kinases and its anticancer properties.
- Protein Kinase Inhibition : The compound has been shown to selectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell growth and differentiation. Inhibition of these kinases can have therapeutic implications in cancer treatment as they are often overactive in tumor cells .
- Anticancer Properties : Research indicates that compounds within the pyrazolo[1,5-a]pyrazine family exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation in various human tumor cell lines such as HeLa and HCT116 .
In Vitro Studies
- A study reported that derivatives of pyrazolo[1,5-a]pyrazine demonstrated selective inhibition against specific kinases involved in cancer signaling pathways. For instance, compounds similar to 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine were tested for their inhibitory activity against CDK2 and CDK9 with IC50 values indicating potent activity .
Synthesis and Functionalization
The synthesis of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation reactions using aminopyrazoles and various electrophilic reagents. This method allows for the introduction of diverse functional groups at specific positions on the pyrazole ring to enhance biological activity .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride, and what are their critical optimization parameters?
- Methodological Answer : The synthesis typically involves cyclization and condensation steps. For example, analogous pyrazolo[1,5-a]pyrazine derivatives are synthesized via cyclization of hydrazine derivatives with ketones or esters (e.g., ethyl 4-chloro-3-oxo-butyrate) under basic conditions (KOtBu) . Key parameters include:
- Temperature : Controlled heating (60–80°C) to avoid side reactions.
- Catalysts : Use of DMF-DMA (dimethylformamide dimethyl acetal) for condensation .
- Purification : Recrystallization from methanol or ethanol to achieve ≥95% purity, as validated by HPLC .
Q. How is the purity and structural integrity of this compound typically verified in academic research?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Purity thresholds ≥95% are common .
- Structural Confirmation :
- 1H/13C NMR : Peaks for the pyrazolo[1,5-a]pyrazine core (e.g., δ 2.5–3.5 ppm for methyl groups, δ 4.0–5.0 ppm for protons adjacent to nitrogen) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the calculated mass (e.g., m/z 217.66 for C₈H₁₂ClN₃O₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the carboxylic acid and hydrochloride groups.
- Solubility Considerations : Lyophilized form is preferred for long-term storage; avoid aqueous solutions unless stabilized with buffers (pH 4–6) .
Advanced Research Questions
Q. How can researchers resolve contradictions in 1H NMR spectral data between different batches of the compound?
- Methodological Answer :
- Deuterated Solvent Effects : Ensure consistent use of solvents (e.g., DMSO-d₆ vs. CDCl₃), as proton shifts vary with solvent polarity .
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., unreacted intermediates or oxidation byproducts) .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility in the tetrahydro-pyrazine ring, which may cause splitting or broadening of peaks .
Q. What strategies are effective in improving the aqueous solubility of this hydrochloride salt for in vivo studies?
- Methodological Answer :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility without altering ionic strength .
- Salt Screening : Explore alternative counterions (e.g., mesylate, besylate) to modify crystallinity and dissolution rates .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability, guided by logP (1.01) and polar surface area (110.57 Ų) data .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., the pyrazine ring’s C-5 position) .
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict susceptibility to nucleophilic attack.
- MD Simulations : Assess solvation effects in water/DMSO mixtures to model reaction kinetics .
Q. What experimental approaches validate the compound’s role as a kinase inhibitor scaffold in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization at Position 7 : Introduce substituents (e.g., methoxy, nitro) via Pd-catalyzed coupling or diazonium salt reactions, as demonstrated in analogous pyrazolo[1,5-a]pyrazine derivatives .
- Enzymatic Assays : Test inhibitory activity against kinases (e.g., JAK2 or PI3K) using fluorescence polarization assays, correlating IC₅₀ values with electronic properties (Hammett σ constants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
